N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide
Description
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Properties
IUPAC Name |
N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2/c1-23-14(10-3-2-4-12(9-10)16(20,21)22)24-13-7-5-11(6-8-13)15(17,18)19/h2-9H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWBWMONZQJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14F6N4
- Molecular Weight : 368.3 g/mol
- CAS Number : [not available in search results]
The compound features two trifluoromethyl groups and an imidamide functional group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which plays a crucial role in cell signaling and regulation of various cellular processes.
- Anticancer Activity : Studies have indicated that similar compounds with trifluoromethyl groups exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity compared to control groups. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis.
-
Kinase Activity :
- Research involving molecular docking simulations suggested that the compound effectively binds to target kinases, inhibiting their activity and disrupting downstream signaling pathways critical for tumor growth.
-
Antimicrobial Activity :
- Preliminary studies indicated that the compound exhibits antimicrobial activity against specific bacterial strains, although further investigation is required to elucidate the mechanism and efficacy.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that trifluoromethyl-substituted compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing pro-apoptotic and anti-apoptotic protein levels .
- Case Study : A derivative of the compound was tested against several cancer cell lines, demonstrating a notable reduction in cell viability and induction of apoptosis through the activation of caspases .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial effects against various pathogens. The presence of trifluoromethyl groups is believed to enhance the interaction with microbial membranes, leading to increased efficacy .
- Data Table :
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL C. albicans 40 µg/mL
-
Enzyme Inhibition :
- N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative disease research .
- Case Study : In vitro studies demonstrated that this compound exhibited IC50 values comparable to established AChE inhibitors, indicating its potential as a therapeutic agent for Alzheimer's disease .
Agrochemical Applications
- Pesticide Development :
- The unique properties of trifluoromethyl-substituted compounds make them suitable candidates for developing novel pesticides with enhanced efficacy and lower environmental impact.
- Research Findings : Field trials have indicated that formulations containing this compound exhibit higher pest control efficiency compared to traditional pesticides, with reduced toxicity to non-target organisms.
Materials Science Applications
- Polymer Chemistry :
- The incorporation of this compound into polymer matrices has been explored for creating materials with improved thermal stability and chemical resistance.
- Data Table :
Property Control Polymer Polymer with Compound Thermal Decomposition Temperature (°C) 250 300 Chemical Resistance Moderate High
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl-substituted aromatic rings may undergo nucleophilic aromatic substitution (NAS) under specific conditions. Electron-withdrawing groups activate the ring for attack at meta or para positions relative to substituents.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Halogenation | Lewis acid catalysis, 50–80°C | Cl₂/AlCl₃ or Br₂/FeBr₃ | Chlorinated or brominated derivatives at activated ring positions | |
| Sulfonation | Fuming H₂SO₄, 100°C | SO₃/H₂SO₄ | Sulfonic acid derivatives | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | NO₂⁺ (generated in situ) | Nitro-substituted products |
Mechanistic Insights :
-
Trifluoromethyl groups direct electrophiles to meta positions via inductive effects .
-
Imidamide nitrogen may participate in stabilizing transition states during NAS.
Functional Group Transformations
The imidamide group (-N-C=N-) and methyl group are key reactive sites.
Imidamide Hydrolysis
Under acidic or basic conditions, the imidamide group hydrolyzes to form amides or carboxylic acids:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | N-methyl-3-(trifluoromethyl)benzamide | |
| Basic hydrolysis | NaOH (aq.), 80°C | 3-(trifluoromethyl)benzoic acid derivatives |
Methyl Group Oxidation
The N-methyl group may oxidize to form N-oxide or demethylated products:
| Reagents | Conditions | Products | References |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 12 hrs | N-oxide derivatives | |
| H₂O₂/AcOH | RT, 24 hrs | Demethylated imidamide |
Coupling Reactions
The aromatic system participates in cross-coupling reactions when functionalized with leaving groups (e.g., bromine introduced via NAS):
| Reaction Type | Catalyst/Reagents | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives with boronic acid partners | |
| Ullmann coupling | CuI, DMF, 120°C | Aryl ethers or amines |
Example :
Introduction of a bromine atom at the para position of the trifluoromethyl-substituted ring enables Suzuki coupling with aryl boronic acids to generate biaryl architectures .
Reduction Reactions
Selective reduction of the imidamide group or aromatic rings is feasible:
| Target Site | Reagents | Products | References |
|---|---|---|---|
| Imidamide C=N bond | LiAlH₄, THF, 0°C | Secondary amine derivatives | |
| Aromatic nitro groups* | H₂/Pd-C, ethanol | Amino-substituted derivatives |
*Note: Requires prior nitration of the ring.
Biological Interactions
While not a direct chemical reaction, the compound’s trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets. Studies on analogous compounds show:
-
Inhibition of cytochrome P450 enzymes via coordination to heme iron .
-
Interaction with bacterial dihydrofolate reductase (DHFR) through hydrogen bonding .
Stability and Degradation Pathways
-
Photodegradation : UV exposure leads to C-F bond cleavage, generating fluoride ions and aryl radicals .
-
Thermal Decomposition : Above 200°C, decomposition yields trifluoromethane (CF₃H) and aromatic amines.
Comparative Reactivity with Analogues
The dual trifluoromethyl substitution differentiates this compound from mono-trifluoromethyl analogues:
| Feature | This Compound | Mono-Trifluoromethyl Analogues |
|---|---|---|
| NAS Reactivity | Enhanced para-directing | Moderate meta-directing |
| Hydrolytic Stability | Lower (electron-deficient imidamide) | Higher |
| Oxidative Resistance | Higher (CF₃ groups stabilize radicals) | Moderate |
Q & A
Q. What are the recommended synthetic routes for N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including amidation and coupling steps. For example:
- Stepwise Amidation : A procedure similar to Example 4 in European Patent Application EP 2023 () utilizes chloro- and trifluoromethyl-substituted intermediates. Reactants like N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl] derivatives are coupled with fluorophenyl groups under inert conditions.
- Hydroxylamine Intermediates : As described in , O-benzyl hydroxylamine can react with trifluoromethyl benzoyl chloride derivatives in anhydrous solvents (e.g., THF or DCM) at controlled temperatures (0–25°C).
Q. Key Considerations :
- Purification via column chromatography or recrystallization.
- Reaction monitoring using TLC or HPLC to ensure intermediate purity.
Q. Reference :
Q. How can researchers confirm the structural identity of this compound experimentally?
Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:
Q. Example Data from Analogous Compounds :
| Technique | Example Data (Analog) | Reference |
|---|---|---|
| Melting Point | 140–144°C (3,5-bis(trifluoromethyl)benzoic acid) | |
| 19F NMR Chemical Shift | δ -63.5 ppm (Formamide-N-[4-(trifluoromethyl)phenyl]-) |
Q. What strategies are used to determine the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity (LogP) : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures (e.g., analogs in show mp ~140°C).
Q. How are initial biological activity screens designed for this compound?
Methodological Answer:
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
- Metabolic Stability Studies : Use liver microsome assays (human/rat) to identify metabolites. Trifluoromethyl groups () may enhance stability, but phase I/II metabolism (e.g., oxidation) could reduce efficacy.
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS.
- Tissue Distribution : Radiolabeled compound tracking (e.g., 14C or 3H isotopes).
Q. What computational approaches predict the binding mechanism of this compound to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein structures from PDB (e.g., kinase domains). Focus on hydrophobic interactions with trifluoromethyl groups.
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability.
- QSAR Modeling : Correlate substituent effects (e.g., pyrimidinyl groups in ) with activity.
Q. How are structure-activity relationship (SAR) studies optimized for analogs of this compound?
Methodological Answer:
Q. Example SAR Table :
| Substituent | Activity (IC50) | Reference |
|---|---|---|
| Trifluoromethyl (para) | 10 nM | |
| Chloro (meta) | 150 nM |
Q. What methodologies assess the compound’s stability under varying conditions?
Methodological Answer:
Q. How are advanced analytical methods developed for quantifying this compound in complex matrices?
Methodological Answer:
Q. How do comparative studies with structural analogs inform mechanistic hypotheses?
Methodological Answer:
- Activity Comparison : Test analogs lacking trifluoromethyl groups (e.g., pesticides) to isolate electronic effects.
- Crystallographic Overlays : Align X-ray structures (SHELX-refined, ) to identify binding pose differences.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
